![molecular formula C26H14 B1619323 Dibenzo[b,ghi]perylene CAS No. 5869-30-7](/img/structure/B1619323.png)
Dibenzo[b,ghi]perylene
Overview
Description
Dibenzo[b,ghi]perylene is a polycyclic aromatic hydrocarbon . It has the molecular formula C26H14 . Its average mass is 326.389 Da and its monoisotopic mass is 326.109558 Da . It is part of a group of high molecular weight polycyclic aromatic hydrocarbons .
Synthesis Analysis
Dibenzo[b,ghi]perylene derivatives can be synthesized from 2,7-dihydroxynaphthalene via intermolecular oxidative coupling followed by a condensation reaction . This process results in a new class of pyridazine fused aromatics, 1,2-diazabenzo[b,ghi]perylenes .Molecular Structure Analysis
The molecular structure of Dibenzo[b,ghi]perylene is characterized by its formula C26H14 . The orientation of the lone-pair of electrons toward the aromatic core is expected to have a great effect on the electronic structures and energy levels .Chemical Reactions Analysis
The introduction of electron-withdrawing nitrogen atoms and imide groups stabilizes the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in 7,8-diazabenzo[b,ghi]perylene (DABP) and 7,8-diazabenzo[b,ghi]peryleneimide (DABPIm) .Physical And Chemical Properties Analysis
Dibenzo[b,ghi]perylene has a molecular formula of C26H14 and an average mass of 326.389 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Identification in Fuel Products
Dibenzo[b,ghi]perylene has been identified as a product of supercritical reaction environments, specifically in the pyrolysis products of toluene and Fischer-Tropsch synthetic jet fuel. This identification was facilitated by high-pressure liquid chromatography combined with ultraviolet-visible (UV) diode-array and mass spectrometric detection (Oña & Wornat, 2008).
2. Study of Photooxygenation Processes
Research has explored the photooxygenation of dibenzo[a,j]perylene, a compound closely related to dibenzo[b,ghi]perylene, demonstrating the structural behavior of these hydrocarbons under specific conditions. This study provides insights into the photochemical reactions of polycyclic aromatic hydrocarbons (Kajiwara, Fujisawa, Ohno, & Harada, 1979).
3. Fluorescent Applications
Dibenzo[b,ghi]perylene derivatives have been synthesized for their fluorescent properties. These compounds exhibit high fluorescence in solutions and are potential candidates for applications in fluorescence-based technologies (Głodek, Makal, & Plażuk, 2018).
4. Solvent Polarity Probes
The compound has been evaluated as a potential solvent polarity probe. Its fluorescence emission spectra change systematically with variations in solvent polarity, making it useful in studies involving solvent-solute interactions (Tucker, Acree, Fetzer, & Mitchell, 1993).
5. Biodegradation Studies
Dibenzo[b,ghi]perylene's biodegradation has been studied, especially in the context of nanobioremediation using yeast consortium and ZnO nanoparticles. This research is significant for understanding the environmental impact and breakdown of such complex hydrocarbons (Mandal, Ojha, & Das, 2018).
Safety and Hazards
properties
IUPAC Name |
heptacyclo[12.12.0.02,11.03,8.04,25.017,26.018,23]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17(26),18,20,22,24-tridecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-2-6-19-18(4-1)14-22-20-7-3-5-15-8-9-16-10-11-17-12-13-21(19)26(22)25(17)24(16)23(15)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJOTZHJJLMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207387 | |
Record name | Dibenzo(b,ghi)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,ghi]perylene | |
CAS RN |
5869-30-7 | |
Record name | Dibenzo(b,ghi)perylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005869307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,ghi)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.